molecular formula C24H41N9O8 B14280695 N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine CAS No. 157414-49-8

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine

Cat. No.: B14280695
CAS No.: 157414-49-8
M. Wt: 583.6 g/mol
InChI Key: RWKAUZYNJYPTRW-WOYTXXSLSA-N
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Description

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is a complex peptide compound It is composed of multiple amino acids, including L-ornithine, L-proline, L-alanine, glycine, and L-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). The choice of method depends on the desired scale and purity. Industrial processes often incorporate automated synthesizers to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can target disulfide bonds or other oxidized functional groups.

    Substitution: Nucleophilic substitution reactions can modify the peptide backbone or side chains.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like amines or thiols in the presence of catalysts.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfonic acids, while reduction can restore thiol groups from disulfides.

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine has several scientific research applications:

    Chemistry: Used as a model compound in peptide synthesis studies and for developing new synthetic methodologies.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific molecular pathways.

    Industry: Utilized in the development of peptide-based materials and as a component in biochemical assays.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as enzyme activity or receptor binding. The exact mechanism depends on the context of its application, whether in therapeutic settings or biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-tryptophylglycine
  • N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine

Uniqueness

N~5~-(Diaminomethylidene)-L-ornithyl-L-prolyl-L-alanyl-L-prolylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Properties

CAS No.

157414-49-8

Molecular Formula

C24H41N9O8

Molecular Weight

583.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C24H41N9O8/c1-13(30-20(37)17-7-4-10-33(17)22(39)14(25)5-2-8-28-24(26)27)21(38)32-9-3-6-16(32)19(36)29-11-18(35)31-15(12-34)23(40)41/h13-17,34H,2-12,25H2,1H3,(H,29,36)(H,30,37)(H,31,35)(H,40,41)(H4,26,27,28)/t13-,14-,15-,16-,17-/m0/s1

InChI Key

RWKAUZYNJYPTRW-WOYTXXSLSA-N

Isomeric SMILES

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NCC(=O)NC(CO)C(=O)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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